molecular formula C9H17BO3 B13449430 (2,2,6,6-tetramethyl-3,6-dihydro-2H-pyran-4-yl)boronic acid

(2,2,6,6-tetramethyl-3,6-dihydro-2H-pyran-4-yl)boronic acid

Cat. No.: B13449430
M. Wt: 184.04 g/mol
InChI Key: KAKGNSUAOVSFMY-UHFFFAOYSA-N
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Description

(2,2,6,6-Tetramethyl-3,6-dihydro-2H-pyran-4-yl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boronic acid group attached to a pyran ring. It is often used as a building block in organic synthesis and has applications in medicinal chemistry, materials science, and more.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,6,6-tetramethyl-3,6-dihydro-2H-pyran-4-yl)boronic acid typically involves the reaction of a pyran derivative with a boronic acid reagent. One common method includes the use of pinacol boronate esters, which are reacted with the pyran derivative under specific conditions to yield the desired boronic acid compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2,2,6,6-Tetramethyl-3,6-dihydro-2H-pyran-4-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a wide range of functionalized pyran derivatives.

Scientific Research Applications

(2,2,6,6-Tetramethyl-3,6-dihydro-2H-pyran-4-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2,6,6-tetramethyl-3,6-dihydro-2H-pyran-4-yl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical processes. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows for versatile reactivity and a wide range of applications in different fields. Its ability to form reversible covalent bonds with nucleophiles makes it particularly valuable in medicinal chemistry and biochemical research.

Properties

IUPAC Name

(2,2,6,6-tetramethyl-3H-pyran-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BO3/c1-8(2)5-7(10(11)12)6-9(3,4)13-8/h5,11-12H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKGNSUAOVSFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(OC(C1)(C)C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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